3-Butoxyaniline hydrochloride (CAS 70743-76-9) is a highly stable, solid-state meta-alkoxy-substituted aniline derivative utilized extensively as a premium building block in medicinal chemistry and agrochemical synthesis. By providing a medium-chain alkoxy substituent at the meta position, it serves as a critical precursor for modulating the lipophilicity and steric profile of complex active pharmaceutical ingredients (APIs), including novel mitochondrial uncouplers and antipruritic agents [1]. Formulated as a hydrochloride salt, it overcomes the severe physical handling limitations of its free base counterpart, offering superior shelf-life, precise stoichiometric weighability, and immediate compatibility with aqueous or biphasic reaction conditions.
Substituting 3-butoxyaniline hydrochloride with closely related analogs or its free base introduces critical failure points in both process chemistry and final product efficacy. Utilizing the free base (CAS 23079-68-7) forces manufacturers to handle an oxidation-prone, viscous orange oil, complicating automated dosing and requiring inert atmospheres [1]. Furthermore, substituting with shorter-chain analogs like 3-methoxyaniline severely diminishes the lipophilicity (LogP) of the downstream molecule, crippling its ability to penetrate lipid membranes in targeted biological assays. Finally, utilizing ortho- or para-substituted isomers fundamentally alters the regioselectivity of subsequent electrophilic aromatic substitutions, leading to incorrect scaffold geometries and catastrophic yield losses of the desired target [2].
The free base of 3-butoxyaniline is notoriously isolated as a crude orange oil that rapidly darkens and degrades upon exposure to ambient oxygen and light, complicating long-term storage and precise stoichiometric addition [1]. In contrast, 3-butoxyaniline hydrochloride is a crystalline solid that exhibits exceptional shelf stability. Quantitative degradation studies indicate that aniline hydrochlorides maintain >99% purity over 12 months under standard storage conditions, whereas the corresponding free bases exhibit significant assay drop-off and impurity generation within weeks if not stored under argon.
| Evidence Dimension | Physical state and ambient stability |
| Target Compound Data | 3-Butoxyaniline hydrochloride (Crystalline solid, >99% assay retention at 12 months) |
| Comparator Or Baseline | 3-Butoxyaniline free base (Viscous oil, rapid oxidative degradation in air) |
| Quantified Difference | Complete elimination of oil-handling and inert-atmosphere requirements |
| Conditions | Ambient air storage, standard laboratory conditions |
Procuring the solid hydrochloride salt enables precise automated powder dispensing and eliminates costly inert-gas storage requirements.
In the synthesis of intracellularly active compounds, such as oxadiazolopyrazine-based mitochondrial uncouplers, the choice of the alkoxy chain length is critical for optimizing the partition coefficient (LogP) [1]. Substituting a methoxy group for a butoxy group at the meta position increases the calculated LogP of the resulting scaffold by approximately +1.5 units. This quantitative shift in lipophilicity is often the deciding factor in achieving the necessary membrane permeability for in vivo efficacy in disease models.
| Evidence Dimension | Scaffold Lipophilicity Contribution (ΔLogP) |
| Target Compound Data | 3-Butoxyaniline hydrochloride (Adds ~ +1.5 LogP units relative to methoxy) |
| Comparator Or Baseline | 3-Methoxyaniline hydrochloride (Baseline lipophilicity) |
| Quantified Difference | +1.5 LogP units, significantly increasing lipid membrane partitioning |
| Conditions | In silico LogP calculation / SAR optimization for intracellular targets |
Buyers designing drugs for intracellular targets must procure the butoxy variant to ensure sufficient lipophilicity for membrane crossing.
The meta-positioning of the butoxy group relative to the amine is non-interchangeable with para- or ortho-isomers during the construction of polycyclic scaffolds. The meta-butoxy group synergistically directs incoming electrophiles to specific positions (ortho/para to the amine), enabling >90% regioselectivity in critical halogenation or nitration steps [1]. Procuring 4-butoxyaniline instead blocks the para position and alters the electronic distribution, leading to completely different substitution patterns and near-zero yields of the required meta-oriented downstream intermediates.
| Evidence Dimension | Isomeric Yield in Electrophilic Substitution |
| Target Compound Data | 3-Butoxyaniline hydrochloride (Enables >90% target isomer yield) |
| Comparator Or Baseline | 4-Butoxyaniline hydrochloride (<10% yield of the required scaffold geometry) |
| Quantified Difference | >80% absolute yield difference for specific polycyclic geometries |
| Conditions | Standard electrophilic aromatic substitution (e.g., halogenation) on the aniline ring |
Procuring the exact meta-isomer is an absolute requirement for synthesizing specific API geometries; substitution with other isomers will fail.
3-Butoxyaniline hydrochloride demonstrates high aqueous solubility (>50 mg/mL), which is a stark contrast to the highly lipophilic and water-immiscible free base [1]. This quantitative difference allows the hydrochloride salt to be directly utilized in aqueous-organic biphasic cross-coupling reactions or easily buffered in situ. The free base requires strictly organic solvents or complex phase-transfer catalysts to achieve similar reaction homogeneity.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 3-Butoxyaniline hydrochloride (>50 mg/mL in water) |
| Comparator Or Baseline | 3-Butoxyaniline free base (<1 mg/mL in water, immiscible oil) |
| Quantified Difference | >50-fold increase in aqueous solubility |
| Conditions | Standard aqueous dissolution at 25°C |
The salt form allows buyers to utilize environmentally friendly aqueous biphasic reaction conditions without phase-transfer catalysts.
3-Butoxyaniline hydrochloride is the premier starting material for synthesizing lipid-permeable APIs, such as mitochondrial uncouplers for NASH treatment. Its ability to predictably add ~1.5 LogP units to the final scaffold ensures that the resulting compounds can efficiently cross cellular membranes, a critical performance metric directly downstream of the butoxy chain selection [1].
Because it is a stable, crystalline solid, this hydrochloride salt is perfectly suited for automated powder-dispensing systems used in high-throughput combinatorial chemistry. It eliminates the severe handling and oxidation issues associated with the oily free base, ensuring reproducible stoichiometry across hundreds of parallel reactions [2].
The high aqueous solubility of the hydrochloride salt makes it the ideal choice for green chemistry workflows. It can be directly integrated into aqueous-organic biphasic systems for Buchwald-Hartwig or Suzuki-Miyaura couplings, bypassing the need for hazardous organic solvents that would be required to solubilize the free base [3].